molecular formula C7H6N4O2 B12876851 Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate CAS No. 886220-50-4

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate

Cat. No.: B12876851
CAS No.: 886220-50-4
M. Wt: 178.15 g/mol
InChI Key: OSSHIDQRLRUFMA-UHFFFAOYSA-N
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Description

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an azide compound under acidic conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles .

Scientific Research Applications

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-[1,2,3]triazolo[4,5-b]pyridine: Similar in structure but with different substitution patterns.

    1H-[1,2,3]triazolo[4,5-d]pyrimidine: Another triazole-fused heterocycle with distinct properties.

    1H-[1,2,3]triazolo[4,5-c]quinoline: A larger fused ring system with unique applications.

Uniqueness

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

886220-50-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

methyl triazolo[4,5-c]pyridine-1-carboxylate

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)11-6-2-3-8-4-5(6)9-10-11/h2-4H,1H3

InChI Key

OSSHIDQRLRUFMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=C(C=NC=C2)N=N1

Origin of Product

United States

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